5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide
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Description
Synthesis Analysis
There are some papers that discuss the synthesis of related compounds , but specific synthesis details for “5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide” are not available.Molecular Structure Analysis
While there are papers discussing the crystal structure of related compounds , specific information on the molecular structure of “this compound” is not available.Mechanism of Action
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells .
Biochemical Pathways
The inhibition of GLUT1 affects the glucose metabolism pathway in cells. By reducing glucose uptake, the compound can disrupt the energy production in cells, particularly in cancer cells that rely heavily on glucose for their energy needs .
Pharmacokinetics
Its cell-permeable nature suggests that it may have good bioavailability
Result of Action
By inhibiting GLUT1 and reducing glucose uptake, the compound can potentially induce cellular stress and apoptosis (programmed cell death), particularly in cancer cells that are heavily dependent on glucose for survival .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other glucose transporters in the cell membrane could potentially affect the compound’s ability to inhibit glucose uptake. Additionally, factors such as pH, temperature, and the presence of other metabolites could also influence its stability and action .
Future Directions
Properties
IUPAC Name |
5-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-13(8-18-21-10)15(20)16-6-5-12-3-4-14(22-12)11-7-17-19(2)9-11/h3-4,7-9H,5-6H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRJPBJQIBGEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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